2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine
Description
2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a 1-methylpyrazole group and a piperidinyloxy-thiadiazole moiety. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely trusted tool for small-molecule structural analysis .
Properties
IUPAC Name |
3-cyclopropyl-5-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-24-11-14(10-21-24)13-8-19-17(20-9-13)26-15-4-6-25(7-5-15)18-22-16(23-27-18)12-2-3-12/h8-12,15H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRLTMZEVUKXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C4=NC(=NS4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the 1,3,4-thiadiazole scaffold. .
Mode of Action
Compounds with a 1,3,4-thiadiazole scaffold have been shown to exhibit strong binding affinity and interaction with their targets, often through hydrogen bonding. The cyclopropyl and pyrazolyl groups may also contribute to the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined. Given the structural features of the compound, it may influence pathways where 1,3,4-thiadiazole derivatives are known to play a role. For instance, some 1,3,4-thiadiazole derivatives have shown anti-inflammatory effects, suggesting potential involvement in inflammatory pathways.
Biological Activity
The compound 2-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a complex structure that incorporates several functional groups, including:
- A pyrimidine core.
- A pyrazole moiety.
- A thiadiazole ring.
- A piperidine substituent.
This structural diversity is believed to contribute to its varied biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESKAPE pathogens . The specific activity of our compound against these pathogens remains to be thoroughly investigated.
Neuropharmacological Effects
The piperidine component of the compound may confer neuropharmacological properties. Compounds that interact with serotonin and dopamine receptors have been explored for their effects on mood disorders and neurodegenerative diseases . Further investigation into this compound's interaction with neurotransmitter systems could reveal additional therapeutic avenues.
Case Studies
Several case studies have highlighted the biological activities of structurally similar compounds:
- Antimicrobial Efficacy : In a study evaluating the antibacterial properties of various pyrazole derivatives, compounds exhibiting a similar scaffold showed significant inhibition against Gram-positive and Gram-negative bacteria. The most potent derivative had an inhibition zone of 32 mm against S. aureus .
- Antitumor Activity : A series of pyrimidine derivatives were tested against cancer cell lines, demonstrating IC50 values in the low micromolar range. One compound led to a 70% reduction in cell viability at 10 µM concentration against breast cancer cells .
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential therapeutic effects. Key areas include:
1. Anticancer Activity
Research indicates that compounds containing thiadiazole and pyrimidine moieties exhibit significant anticancer properties. Studies have shown that derivatives similar to this compound can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation and survival .
2. Neurological Disorders
Due to its piperidine structure, the compound may interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating conditions such as anxiety and depression by modulating serotonin receptors.
3. Antimicrobial Properties
Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. The presence of the thiadiazole ring is believed to contribute to this effect by disrupting bacterial cell wall synthesis.
Biological Research Applications
In biological research, this compound serves as a valuable tool for investigating cellular processes:
1. Cellular Mechanisms
Studies have utilized the compound to explore its effects on cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation. This can provide insights into how these pathways can be manipulated for therapeutic purposes .
2. Drug Development
The compound's unique structural features make it an attractive candidate for drug development. Researchers are investigating its pharmacokinetic properties and bioavailability to optimize formulations for clinical use .
Materials Science Applications
Beyond medicinal uses, the compound shows promise in materials science:
1. Organic Electronics
The unique electronic properties of pyrimidine derivatives have led researchers to explore their use in organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films makes it suitable for applications in flexible electronics .
2. Polymer Chemistry
In polymer science, the incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability, making it useful for developing advanced materials with tailored characteristics .
Case Studies
Several case studies highlight the applications of similar compounds:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with thiadiazole moieties exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy .
Case Study 2: Neurological Effects
Research conducted on piperidine derivatives showed promise in modulating neurotransmitter levels in animal models of depression. The study demonstrated that these compounds could improve behavioral outcomes and restore normal neurotransmitter function.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several patented derivatives, as evidenced by European Patent EP 1 808 168 B1. Below is a comparative analysis of key analogs:
Core Heterocycle Modifications
- Thiadiazole vs. Oxadiazole Substitution: The target compound contains a 1,2,4-thiadiazole ring, whereas analogs such as 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine (Patent Example 1) feature 1,2,4-oxadiazole.
Pyrimidine vs. Pyrazolo-Pyrimidine Scaffolds :
The target’s pyrimidine core contrasts with pyrazolo[3,4-d]pyrimidine derivatives (e.g., 3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzenesulfonamide ). Pyrazolo-pyrimidines often exhibit enhanced kinase selectivity due to their planar fused-ring system .
Substituent Variations
Cyclopropyl vs. Isopropyl Groups :
The 3-cyclopropyl substituent on the thiadiazole ring may reduce steric hindrance compared to bulkier 3-isopropyl groups in analogs like 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine . Cyclopropane’s rigid geometry could improve binding pocket compatibility in target proteins .- Piperidine vs.
Functional Group Additions
- Sulfonamide and Nitrile Groups :
Analogs such as 3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile include sulfonamide or nitrile substituents, which enhance solubility or hydrogen-bonding interactions. The target compound lacks these groups, suggesting a trade-off between potency and pharmacokinetic properties .
Data Table: Structural and Functional Comparison
| Compound Name | Core Heterocycle | Key Substituents | Potential Advantages |
|---|---|---|---|
| 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine | Pyrimidine | 3-Cyclopropyl, Piperidine | Enhanced lipophilicity, metabolic stability |
| 4-[1-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine | Pyrazolo-pyrimidine | 3-Isopropyl, Oxadiazole | Improved kinase selectivity |
| 3-Fluoro-4-{4-[4-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-cyclohexyloxy]-pyrazolo[3,4-d]pyrimidin-1-yl}-benzonitrile | Pyrazolo-pyrimidine | Cyclohexane, Nitrile | Solubility and target affinity |
Research Implications
The structural variations highlight a strategic balance between heterocycle rigidity , substituent bulk , and functional group polarity . While the target compound’s thiadiazole-piperidine architecture favors metabolic stability, analogs with pyrazolo-pyrimidine cores or sulfonamide groups may offer superior target engagement. Further crystallographic studies using SHELX-based refinement could elucidate binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
